

Thermochemical Properties of Diethyl Sulfoxide: A Technical Guide

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Compound of Interest

Compound Name: Diethyl sulfoxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **diethyl sulfoxide** ($(C_2H_5)_2SO$). The information presented herein is intended to be a valuable resource for researchers and professionals involved in fields where the thermodynamic properties of organosulfur compounds are of interest, such as in drug development, chemical synthesis, and materials science. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the underlying scientific workflows.

Core Thermochemical Data

The thermochemical properties of **diethyl sulfoxide** are crucial for understanding its stability, reactivity, and behavior in various chemical and biological systems. The following table summarizes the key experimental and calculated thermochemical data for this compound.

Thermoc hemical Property	Symbol	State	Value	Units	Method	Referenc e
Standard Enthalpy of Formation	$\Delta_f H^\circ$	Gas	-205 ± 2	kJ/mol	Experiment al (Calorimetr y)	[1]
Standard Enthalpy of Formation	$\Delta_f H^\circ$	Liquid	-267.6 ± 0.8	kJ/mol	Experiment al (Calorimetr y)	[2]
Standard Enthalpy of Combustio n	$\Delta_c H^\circ$	Liquid	-3337.5 ± 0.4	kJ/mol	Experiment al (Calorimetr y)	[2]
Standard Molar Entropy	S°	Liquid	Data not available	J/(mol·K)	-	-
Molar Heat Capacity	C_p	Liquid	Data not available	J/(mol·K)	-	-
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	Liquid	Data not available (requires S°)	kJ/mol	-	-

Note: The standard state is defined as 298.15 K (25 °C) and 1 bar pressure.

Experimental Protocols

The experimental determination of the enthalpy of formation and combustion of **diethyl sulfoxide**, a hygroscopic and volatile liquid, requires specialized techniques to ensure accuracy. The data presented in this guide were primarily obtained using rotating-bomb calorimetry.

Determination of Enthalpy of Combustion of Liquid Diethyl Sulfoxide by Rotating-Bomb Calorimetry

This method is designed for the complete combustion of volatile and energetic liquid samples to accurately measure the heat released.

1. Sample Preparation and Handling:

- Due to the hygroscopic nature of **diethyl sulfoxide**, all handling and preparation steps must be conducted in a dry atmosphere, such as a glovebox with a controlled inert gas (e.g., dry nitrogen) environment.[\[3\]](#)
- The **diethyl sulfoxide** sample is encapsulated in a material of known and low heat of combustion, typically a polyethylene ampoule or capsule.[\[3\]](#)
- The mass of the **diethyl sulfoxide** sample is determined with high precision by weighing the capsule before and after filling.

2. Calorimeter Setup:

- A high-precision, fluidless rotating-bomb calorimeter with a known heat capacity is used. The rotation of the bomb ensures a complete and uniform combustion process and subsequent dissolution of combustion products.[\[3\]](#)
- A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere and dissolve the acidic combustion products (e.g., SO_2), facilitating the formation of a uniform solution for analysis.
- The bomb is pressurized with a high-purity oxygen atmosphere (typically around 30 atm) to ensure complete combustion.

3. Combustion and Temperature Measurement:

- The sealed bomb is placed in the calorimeter, which is submerged in a precisely measured volume of water in a well-insulated jacket.
- The sample is ignited using a cotton fuse or an iron wire with a known heat of combustion.

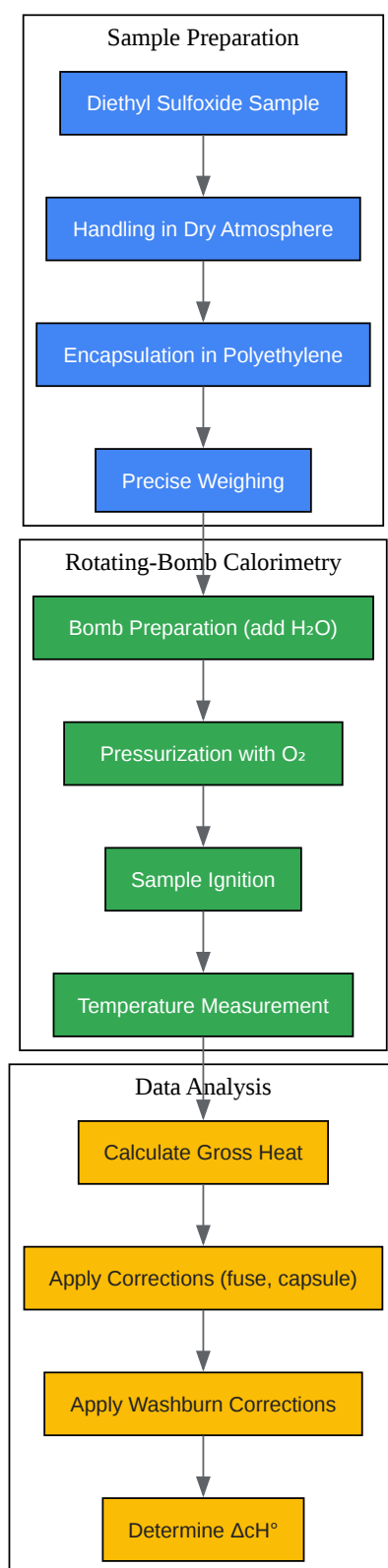
- The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction until a stable final temperature is reached.

4. Data Analysis and Corrections:

- The gross heat released during the combustion is calculated from the observed temperature rise and the total heat capacity of the calorimeter system.
- Corrections are applied to account for the heat of combustion of the capsule material and the ignition fuse.
- Further corrections, known as Washburn corrections, are made to account for the energy changes associated with bringing the reactants and products to their standard states.
- The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from the corrected heat of combustion.

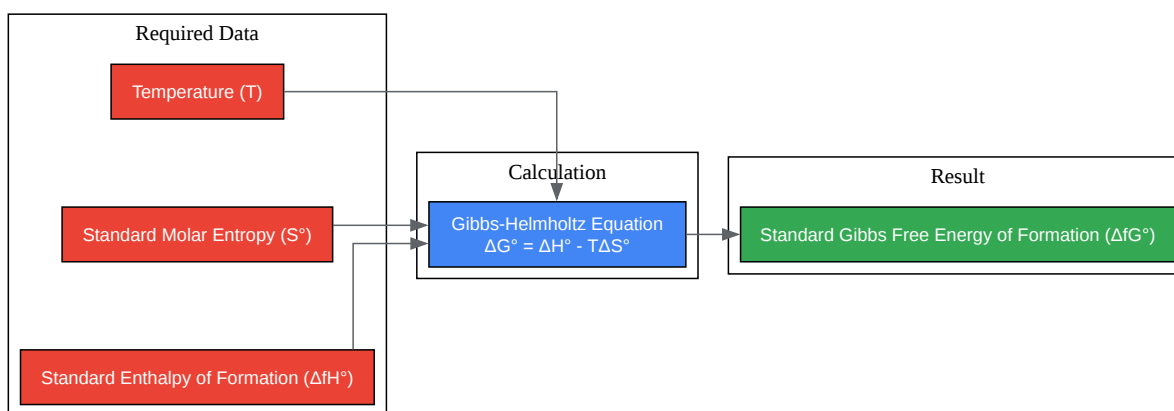
Logical and Experimental Workflows

To better illustrate the processes involved in determining and utilizing thermochemical data, the following diagrams are provided.



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Figure 1: Experimental workflow for determining the enthalpy of combustion of **diethyl sulfoxide**.



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Figure 2: Logical relationship for the calculation of Gibbs free energy of formation.

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